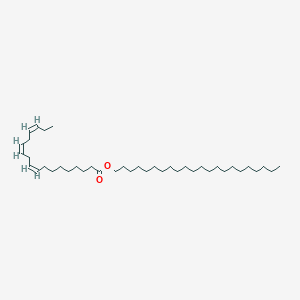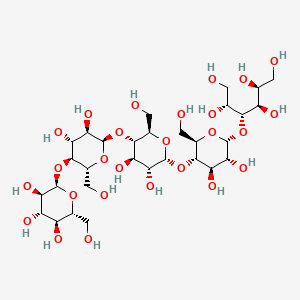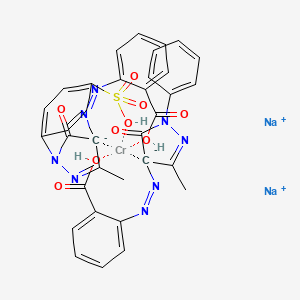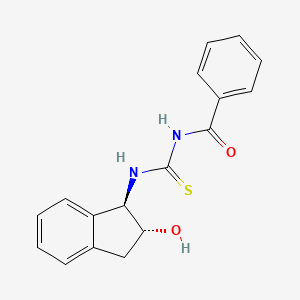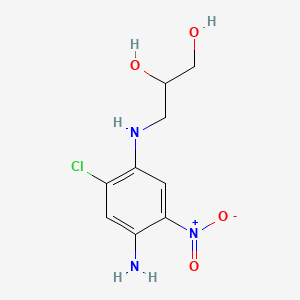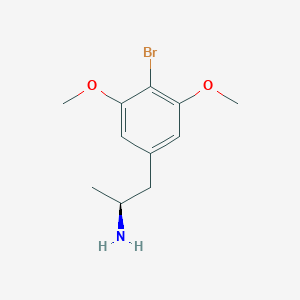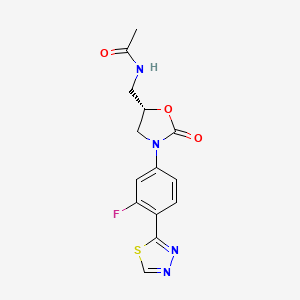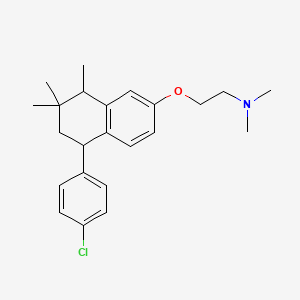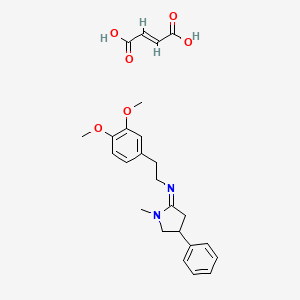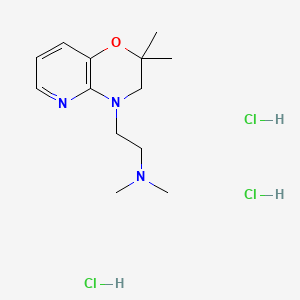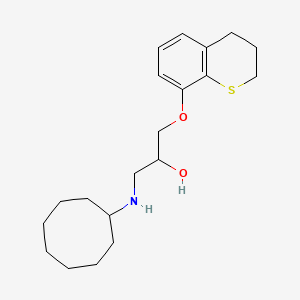
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features a thiochroman core structure with a cyclooctylamino group and a hydroxypropyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiophenol derivative and a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the thiochroman core with cyclooctylamine in the presence of a base such as sodium hydride.
Attachment of Hydroxypropyl Ether Linkage: The hydroxypropyl ether linkage is formed by reacting the intermediate compound with an epoxide, such as glycidol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The thiochroman core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiochroman Derivatives: Compounds with similar thiochroman cores but different substituents.
Cyclooctylamino Compounds: Molecules featuring the cyclooctylamino group attached to different core structures.
Hydroxypropyl Ethers: Compounds with hydroxypropyl ether linkages but different core structures.
Uniqueness
8-((3-((Cyclooctyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of its thiochroman core, cyclooctylamino group, and hydroxypropyl ether linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
153804-65-0 |
|---|---|
Formule moléculaire |
C20H31NO2S |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-(cyclooctylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C20H31NO2S/c22-18(14-21-17-10-4-2-1-3-5-11-17)15-23-19-12-6-8-16-9-7-13-24-20(16)19/h6,8,12,17-18,21-22H,1-5,7,9-11,13-15H2 |
Clé InChI |
OLVILOOXONHLSW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)NCC(COC2=CC=CC3=C2SCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


